molecular formula C21H21N3S B2778656 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine CAS No. 312746-22-8

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine

Cat. No. B2778656
M. Wt: 347.48
InChI Key: CGHSKLJYMZVMHM-UHFFFAOYSA-N
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Description

“1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine” is a chemical compound with the CAS Number: 312746-22-8 . It has a molecular weight of 347.48 . It is in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium has been described . Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile . This protocol serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile .


Molecular Structure Analysis

The IUPAC name of the compound is 1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbothioyl]piperidine . The InChI code is 1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2 .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 120–123 °C . It has an IR (KBr) ν: cm −1; 2213, 1589,1214, 819 (cm −1) . The 1 H NMR (400 MHz, DMSO-d6) δ 7.36–7.56 (m, 5H), 7.60–7.94 (m, 5H), 9.42 (s, 1H) . The HRMS (ESI) m/z calcd. For C 16 H 11 N 3 [M+H]+: 246.22, found: 246.30 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of nitrile-containing compounds like “1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine” has potential applications in the synthesis of various medicinally important valuable compounds . The nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines and important heterocycles (purines, pyrimidines, pyrazines imidazoles, thiazoles, biphenylene, etc.) . Moreover, it could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredient’s, dyes, synthetic rubbers, herbicides and polymers .

properties

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHSKLJYMZVMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine

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